An In-depth Technical Guide to Sorbitan Monooctadecanoate (Sorbitan Monostearate)
An In-depth Technical Guide to Sorbitan Monooctadecanoate (Sorbitan Monostearate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) monooctadecanoate, commonly known as sorbitan monostearate or by its commercial name Span™ 60, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester of sorbitan (a dehydrated form of sorbitol) and stearic acid.[3] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows it to function effectively as an emulsifier, stabilizer, dispersant, and wetting agent.[4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols relevant to its application in research and development.
Chemical Structure and Identification
Sorbitan monostearate is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with stearic acid.[6] The primary component is the 1,4-anhydro-D-glucitol, 6-octadecanoate.
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IUPAC Name: [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate[1]
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CAS Number: 1338-41-6[1]
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Molecular Formula: C₂₄H₄₆O₆[1]
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Molecular Weight: 430.62 g/mol [3]
Physicochemical Properties
The functional properties of sorbitan monostearate are dictated by its physicochemical characteristics, which are summarized in the table below.
| Property | Value | References |
| Appearance | Cream-colored to light brown, waxy solid or flakes.[7] | [7] |
| Melting Point | 54-57 °C | [8] |
| Solubility | Insoluble in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil.[8] Dispersible in hot water.[8] | [8] |
| HLB Value | 4.7 | [8] |
| Acid Value | Not more than 10 mg KOH/g | [8] |
| Saponification Value | 147-157 mg KOH/g | [8] |
| Hydroxyl Value | 235-260 mg KOH/g | [8] |
| Critical Micelle Concentration (CMC) | 0.03 - 0.1 mM | [1] |
Synthesis of Sorbitan Monooctadecanoate
The industrial synthesis of sorbitan monostearate is typically a two-stage process involving the dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with stearic acid.
Synthesis Workflow
Experimental Protocol: Two-Stage Synthesis
Stage 1: Dehydration of Sorbitol to Sorbitan
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Reactants: D-sorbitol, phosphoric acid (H₃PO₄) as an acid catalyst.
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Procedure:
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Charge a reaction vessel with D-sorbitol.
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Heat the vessel to melt the sorbitol (approximately 100°C).
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Add a catalytic amount of phosphoric acid.
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Increase the temperature to 160-180°C under vacuum (e.g., 160 mmHg) to facilitate the removal of water and drive the cyclization to form sorbitan.[7]
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Monitor the reaction progress by measuring the water content or refractive index.
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The optimal residence time is typically around 150-195 minutes.[8]
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Stage 2: Esterification of Sorbitan with Stearic Acid
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Reactants: Sorbitan (from Stage 1), stearic acid, sodium hydroxide (B78521) (NaOH) as an alkali catalyst.
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Procedure:
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To the reaction vessel containing sorbitan, add stearic acid.
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Introduce a catalytic amount of sodium hydroxide.
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Heat the mixture to 220-230°C under a nitrogen atmosphere to prevent oxidation.[9]
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Maintain the reaction for several hours (e.g., 5 hours) until the desired degree of esterification is achieved, which can be monitored by measuring the acid value of the mixture.[7]
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The reaction is typically complete when the acid value is below a specified limit.
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The crude sorbitan monostearate is then purified, which may involve neutralization, filtration, and decolorization steps.
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Experimental Protocols for Characterization and Analysis
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value of sorbitan monostearate can be experimentally determined using the saponification method.
Principle: The HLB value is calculated based on the saponification number of the ester and the acid number of the fatty acid. The formula is:
HLB = 20 * (1 - S/A)
Where:
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S = Saponification number of the sorbitan monostearate
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A = Acid number of stearic acid
Protocol:
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Determine the Saponification Value (S):
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Accurately weigh about 2 g of the sorbitan monostearate sample into a flask.
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Add 25 mL of 0.5 N alcoholic potassium hydroxide.
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Reflux for 30 minutes.
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Cool and titrate the excess potassium hydroxide with 0.5 N HCl using phenolphthalein (B1677637) as an indicator.
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Perform a blank titration without the sample.
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Calculate the saponification value.
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Determine the Acid Value of Stearic Acid (A):
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Dissolve a known weight of stearic acid in a neutralized solvent (e.g., ethanol).
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Titrate with a standardized solution of potassium hydroxide using phenolphthalein as an indicator.
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Calculate the acid value.
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Calculate the HLB value using the formula above.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of sorbitan esters to determine the distribution of mono-, di-, and triesters.
Workflow for HPLC Analysis:
Protocol:
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Instrumentation: HPLC system with a Refractive Index (RI) detector.
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Column: A reversed-phase C18 column is commonly used.[4]
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Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and water. The exact composition may need to be optimized.[4]
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Flow Rate: Typically 1.0 mL/min.[4]
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Sample Preparation: Dissolve the sorbitan monostearate sample in the mobile phase at a known concentration (e.g., 2.5 mg/mL).[4]
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Analysis: Inject the sample and record the chromatogram. The different ester fractions will elute at different retention times, allowing for their quantification.
Analysis by Gas Chromatography (GC)
GC can be used to analyze the fatty acid composition of sorbitan monostearate after derivatization.
Protocol:
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Saponification and Derivatization:
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Saponify the sorbitan monostearate sample with alcoholic NaOH to liberate the stearic acid.
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Acidify the mixture and extract the fatty acids.
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Convert the fatty acids to their more volatile methyl esters (FAMEs) using a methylating agent (e.g., BF₃-methanol).
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GC Analysis:
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Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: A polar capillary column suitable for FAMEs analysis (e.g., a wax-type column).
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Carrier Gas: Helium or hydrogen.
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Temperature Program: A temperature gradient is typically used, for example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 240°C.
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Injection: Split injection is common.
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Data Analysis: Identify and quantify the fatty acid methyl esters by comparing their retention times and peak areas to those of known standards.
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Applications in Research and Drug Development
Sorbitan monostearate's properties make it a versatile excipient in pharmaceutical formulations:
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Emulsifier: It is used to create stable water-in-oil (W/O) and oil-in-water (O/W) emulsions for creams, lotions, and ointments.[7]
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Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
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Stabilizer: It helps to prevent the separation of phases in liquid and semi-solid formulations.
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Vesicle Formation: It is a key component in the formation of niosomes, which are vesicular drug delivery systems.
Safety and Regulatory Information
Sorbitan monostearate is generally regarded as a safe and well-tolerated excipient. It is approved for use in food and pharmaceutical products by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[7] The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is 0-25 mg/kg of body weight for the sum of sorbitan esters of lauric, oleic, palmitic, and stearic acids.
Conclusion
Sorbitan monooctadecanoate is a multifunctional non-ionic surfactant with a well-established safety profile and a broad range of applications in scientific research and product development. A thorough understanding of its chemical structure, physicochemical properties, and the experimental methodologies for its synthesis and analysis is crucial for its effective utilization in formulating stable and efficacious products. This guide provides a foundational technical overview to support researchers and professionals in their work with this versatile excipient.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. KR100853987B1 - Method for preparing low melting point sorbitan monostearate - Google Patents [patents.google.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 8. iiis.org [iiis.org]
- 9. researchgate.net [researchgate.net]
